Methyl ferulate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Properties

One of the most studied aspects of methyl ferulate is its antioxidant activity. It possesses a phenolic structure that allows it to scavenge free radicals, molecules that can damage cells and contribute to various diseases. Studies have shown methyl ferulate's effectiveness in neutralizing free radicals, as evidenced by its low IC50 values in DPPH assays [2]. This suggests its potential role in preventing oxidative stress-related conditions [2].

[2] Antioxidant, antibacterial, and molecular docking of methyl ferulate and oleic acid produced by Aspergillus pseudodeflectus AUMC 15761 utilizing wheat bran ()

Antibacterial Potential

[2] Antioxidant, antibacterial, and molecular docking of methyl ferulate and oleic acid produced by Aspergillus pseudodeflectus AUMC 15761 utilizing wheat bran ()[5] Antioxidant, antibacterial, and molecular docking of methyl ferulate and oleic acid produced by Aspergillus pseudodeflectus AUMC 15761 utilizing wheat bran ()

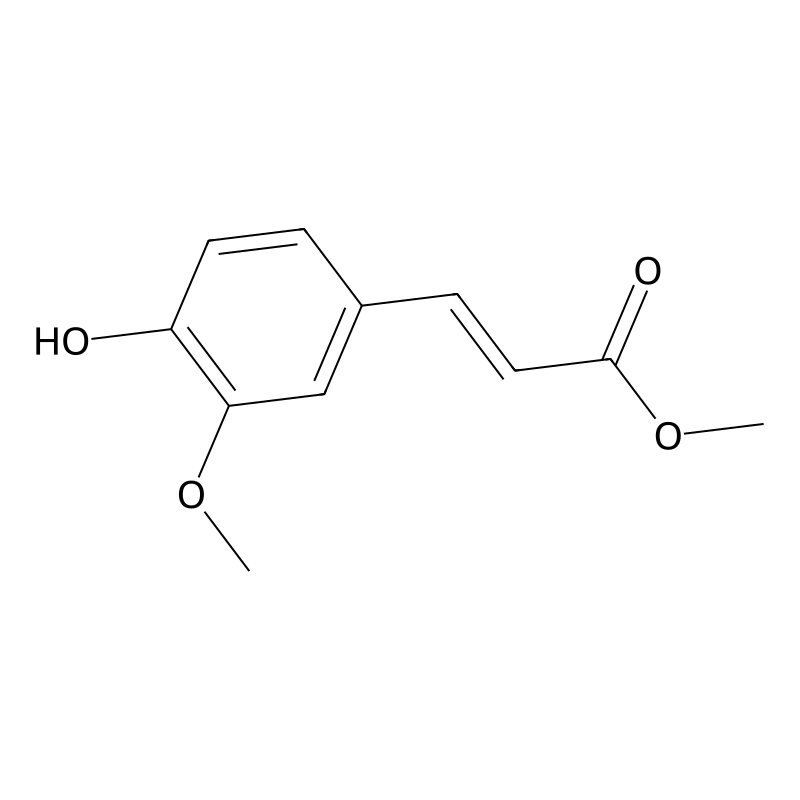

Methyl ferulate is an organic compound classified as an alkyl ferulate ester, specifically the methyl ester of ferulic acid. Its chemical formula is and it is recognized for its presence in various edible plants, contributing to its significance in the food and pharmaceutical industries. Methyl ferulate is characterized by a trans configuration, making it a derivative of cinnamic acid. Its structure includes a methoxy group attached to the aromatic ring, which enhances its solubility and bioactivity compared to its parent compound, ferulic acid .

Methyl ferulate exhibits various biological activities including:

- Antioxidant Properties: It demonstrates significant antioxidant activity, with an IC50 value indicating effective radical scavenging capabilities .

- Antibacterial Effects: Studies have shown that methyl ferulate possesses antibacterial properties against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.

- Binding Affinity: It interacts with human serum albumin, revealing a moderate binding affinity that suggests potential applications in drug delivery systems .

Methyl ferulate can be synthesized through several methods:

- Fischer Esterification: This classic method involves the reaction of ferulic acid with methanol in the presence of an acid catalyst.

- Ultrasonic-Assisted Synthesis: This technique enhances the Fischer esterification process by applying ultrasonic waves, improving reaction rates and yields .

- Solid-State Fermentation: Recent studies have explored the production of methyl ferulate using microbial fermentation processes, utilizing agricultural waste as substrates .

Methyl ferulate has diverse applications across various fields:

- Food Industry: Its antioxidant properties make it valuable as a natural preservative.

- Pharmaceuticals: Due to its antibacterial and antioxidant activities, it is explored for potential therapeutic uses.

- Cosmetics: Methyl ferulate is also investigated for incorporation into cosmetic formulations due to its skin-protective properties.

Research has focused on understanding the interactions between methyl ferulate and biological macromolecules:

- Human Serum Albumin Interaction: Studies using nuclear magnetic resonance spectroscopy have shown that methyl ferulate binds preferentially to specific sites on human serum albumin without altering its structural integrity. The binding mechanism involves hydrophobic interactions and affects the fluorescence properties of human serum albumin .

- Molecular Docking Studies: Computational models indicate that methyl ferulate interacts with various enzymes, suggesting potential roles in metabolic pathways .

Methyl ferulate shares structural similarities with other compounds derived from phenolic acids. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| Methyl Cinnamate | Cinnamate Ester | Antioxidant, antimicrobial |

| Ethyl Ferulate | Ferulic Acid Ester | Antioxidant, anti-inflammatory |

| Methyl Salicylate | Salicylic Acid Ester | Analgesic, anti-inflammatory |

| Methyl Coumarate | Coumarin Derivative | Antioxidant, anticoagulant |

Methyl ferulate stands out due to its specific antibacterial activity and favorable interactions with proteins like human serum albumin, which are essential for therapeutic applications .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Other CAS

2309-07-1